![molecular formula C25H18FNO4 B2897391 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 902507-25-9](/img/structure/B2897391.png)
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H18FNO4 and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Anticonvulsant and Antimicrobial Activities : Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial and anticonvulsant activities, indicating the potential of similar compounds for therapeutic uses. Among these, specific compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, and potent anticonvulsant activity in models of convulsion (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Drug Metabolism and Pharmacokinetics
- Metabolism of Orexin Receptor Antagonists : Studies on the metabolism of novel orexin 1 and 2 receptor antagonists, such as SB-649868, provide insights into their disposition, metabolite profiling, and characterization in humans, which is crucial for the development of new drugs targeting sleep disorders (Renzulli et al., 2011).
Antiviral and Cytotoxic Activities
- Antiviral and Cytotoxic Evaluation : Schiff bases of some 2-phenyl quinazoline-4(3)H-ones were prepared and evaluated for their cytotoxicity and antiviral activity against a range of viruses, highlighting the potential application of similar compounds in antiviral research and therapy (Kumar et al., 2010).
Molecular Design and Pharmacology
- Development of hMCHR1 Antagonists : Research into 3-aminomethylquinoline derivatives as human MCH receptor 1 antagonists demonstrates the application of similar compounds in the design and optimization of new drugs aimed at regulating food intake and treating obesity. Modifications to reduce adverse effects associated with hERG K(+) channel inhibition are a key focus (Kasai et al., 2012).
Chemotherapeutic Agents
- Antitumor Agent Development : The synthesis and evaluation of 2-phenylquinolin-4-ones (2-PQs) and their derivatives have led to the identification of potent antitumor agents. These compounds exhibit significant inhibitory activity against various tumor cell lines, and some have advanced to preclinical study, showcasing the potential for similar compounds in cancer therapy (Chou et al., 2010).
properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c1-15-5-7-21-19(9-15)25(29)20(13-27(21)12-16-3-2-4-18(26)10-16)24(28)17-6-8-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOCOXKYAHFXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

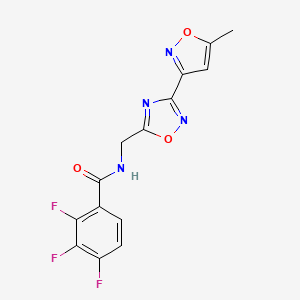
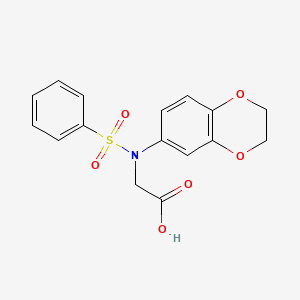
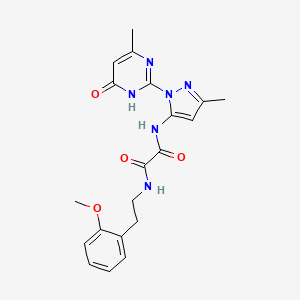
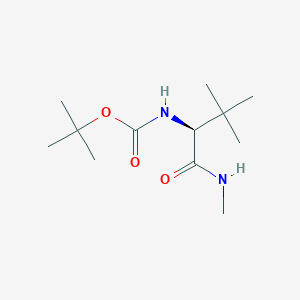
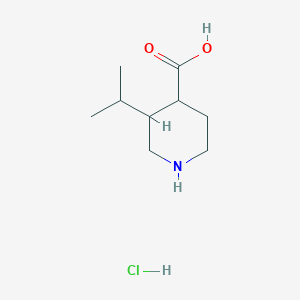
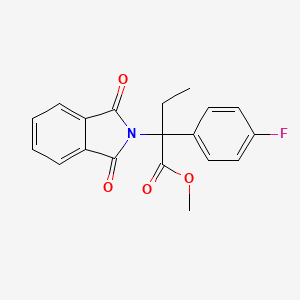
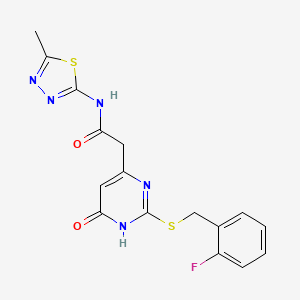
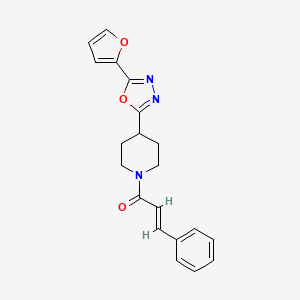
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2897323.png)
![8-(azepan-1-yl)-7-(2-{[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2897325.png)

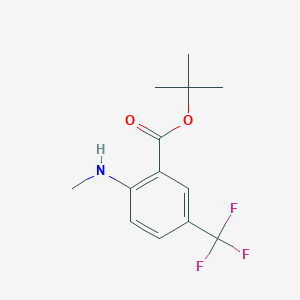
![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)